molecular formula C174H286N52O54S7 B3029997 Noxiustoxin CAS No. 85205-49-8

Noxiustoxin

Katalognummer: B3029997
CAS-Nummer: 85205-49-8
Molekulargewicht: 4195 g/mol
InChI-Schlüssel: FQKNZJLPBMOCKU-ZDGDVGGMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Noxiustoxin can be synthesized using solid-phase peptide synthesis, a method developed by Merrifield in 1963 . This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound requires careful control of reaction conditions to ensure the correct formation of disulfide bridges between cysteine residues, which are crucial for its biological activity .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Structural Analysis

Noxiustoxin adopts an α/β scaffold comprising a three-stranded β-sheet (residues 2–3, 25–30, 33–38) linked to an α-helix (residues 10–20) via disulfide bridges . NMR and molecular modeling revealed:

  • Bending capacity : The α-helix exhibits conformational flexibility, enabling structural adaptation.

  • β-Sheet Variability : The relative orientation of the helix and β-sheet contributes to toxin specificity.

Structural Comparison with Related Toxins

FeatureThis compoundCharybdotoxinKaliotoxin
Primary Sequence Identity49%51%
Key Structural Elementα/β scaffoldα/β scaffoldα/β scaffold
Disulfide Bridges333

Biological Activity and Reaction Mechanisms

This compound inhibits voltage-dependent K⁺ channels with a binding affinity of 2 nM, as demonstrated by patch-clamp assays on B lymphocytes . Its mechanism involves:

  • Reversible Binding : NTX blocks the channel pore without altering Ca²⁺-activated K⁺ channels .

  • K⁺ Permeability Modulation : In squid giant axons, NTX reduces ⁸⁶Rb⁺ efflux, indicating K⁺ channel occlusion .

Binding Affinity and Channel Types

Target ChannelBinding Affinity (KD)Inhibition Type
Voltage-Dependent K⁺2 nM Reversible pore blockage
Ca²⁺-Activated K⁺No effect
Squid Axon K⁺300 nM Competitive inhibition

Chemical Stability and Reactivity

  • Disulfide Bridge Integrity : The three disulfide bridges stabilize the α/β scaffold, preventing degradation under physiological conditions .

  • Amidated C-Terminus : The amidated form enhances stability and bioactivity compared to the acid variant .

Thermodynamic Data

ParameterValue
Molar Mass4,195.06 g/mol
Chemical FormulaC₁₇₄H₂₈₆N₅₂O₅₄S₇
SolubilitySoluble in aqueous buffers (pH 7.4)

Wissenschaftliche Forschungsanwendungen

Neurobiological Research

Noxiustoxin's ability to modulate ion channels makes it valuable in neurobiological studies:

  • Neurotransmitter Release Studies : NTX has been used to investigate the mechanisms underlying neurotransmitter release. Research indicates that it enhances GABA release without directly increasing Ca2+ permeability, suggesting a complex interplay between K+ channel inhibition and synaptic activity .
  • Modeling Neurological Disorders : Due to its effects on neuronal excitability, NTX can be utilized to model conditions such as epilepsy or other hyperexcitability disorders. By manipulating K+ currents, researchers can better understand the pathophysiology of these conditions.

Pharmacological Applications

The pharmacological implications of this compound are noteworthy:

  • K+ Channel Blocker : NTX serves as a potent blocker of specific K+ channels (e.g., Kv1.3). This property is exploited in drug development aimed at treating autoimmune diseases and chronic pain conditions where modulation of K+ channels may provide therapeutic benefits .
  • Potential Therapeutic Agent : Preliminary studies suggest that NTX may have applications in pain management and as an adjunct therapy for certain neurological disorders. Its ability to enhance neurotransmitter release could be harnessed to improve synaptic function in diseases characterized by impaired neurotransmission.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Study TitleFindingsApplications
"this compound Increases GABA Release"Demonstrated that NTX enhances GABA release in mouse brain synaptosomes via K+ channel inhibition .Neurotransmitter release studies, epilepsy models
"Effects on Voltage-Gated Channels"Characterized the blocking effects of NTX on Kv channels, providing insights into its pharmacological potential .Drug development for autoimmune diseases
"Neurotoxicity Assessment"Investigated the neurotoxic effects of scorpion venoms, including NTX, highlighting its dual role as a neurotoxin and research tool .Understanding neurotoxic mechanisms

Biologische Aktivität

Noxiustoxin (NTX) is a 39-amino acid peptide derived from the venom of the Mexican scorpion Centruroides noxius. It has garnered significant attention in neurobiology due to its unique mechanism of action on potassium (K+) channels and its effects on neurotransmitter release. This article explores the biological activity of NTX, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound primarily acts as a blocker of voltage-dependent K+ channels. Research indicates that NTX inhibits K+ currents in neuronal tissues, which leads to an increase in neurotransmitter release. Specifically, NTX has been shown to enhance the release of gamma-aminobutyric acid (GABA) from mouse brain synaptosomes. This effect is mediated through a decrease in K+ permeability rather than an increase in calcium (Ca2+) permeability, as evidenced by studies demonstrating that the presence of external Ca2+ is only necessary for coupling the stimulus to the release process .

Key Findings:

  • K+ Channel Blockade : NTX blocks voltage-dependent K+ currents, which is critical for regulating neuronal excitability .
  • Neurotransmitter Release : It significantly increases GABA release without affecting non-transmitter amino acids, indicating a targeted action on neurotransmission mechanisms .
  • Calcium Dependency : While NTX does not directly increase Ca2+ permeability, it requires external Ca2+ for effective neurotransmitter release .

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through various experimental approaches:

Study Aspect Details
Source Purified from the venom of Centruroides noxius
Amino Acid Sequence 39 amino acids; specific sequence contributes to its activity
Toxicity Exhibits toxicity in animal models; effective doses vary based on administration route .
Receptor Interaction Displaces radiolabeled NTX from rat brain synaptosome membranes, indicating specific receptor binding .

Case Studies and Experimental Evidence

Several studies have provided insights into the biological activity of this compound:

  • Neurotransmitter Release Assays : In experiments involving perfused mouse brain synaptosomes, NTX was shown to enhance the release of preloaded ^3H-GABA significantly. The effect was not blocked by tetrodotoxin (TTX), suggesting that NTX operates independently of TTX-sensitive sodium channels .
  • Mutagenesis Studies : Site-directed mutagenesis has revealed specific interactions between NTX and neuronal receptors. Mutants were tested for their ability to displace ^125I-NTX from synaptosomal membranes, providing insights into structure-activity relationships and receptor binding dynamics .
  • Comparative Studies with Other Toxins : Comparative studies with other scorpion toxins have shown that NTX's effects on GABA release are similar to those observed with toxins from other species, such as Tityus serrulatus and Centruroides sculpturatus, highlighting its role within a broader context of scorpion venom pharmacology .

Eigenschaften

IUPAC Name

3-[(1R,4S,4aS,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45S,48R,53R,56S,59S,65S,68S,71S,74R,81S,87S,90S,95S,98S)-53-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4,15,45,68,81,98-hexakis(4-aminobutyl)-7-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-87-(2-amino-2-oxoethyl)-71-(3-amino-3-oxopropyl)-56-[(1R)-1-hydroxyethyl]-30,33,59,95-tetrakis(hydroxymethyl)-24-[(4-hydroxyphenyl)methyl]-36,42-dimethyl-21-(2-methylpropyl)-90-(2-methylsulfanylethyl)-2,5,5a,13,16,19,22,25,28,31,34,37,40,43,46,54,57,60,66,69,72,80,83,86,89,92,93,96,99-nonacosaoxo-9,10,50,51,76,77-hexathia-a,3,6,6a,14,17,20,23,26,29,32,35,38,41,44,47,55,58,61,67,70,73,79,82,85,88,91,94,97-nonacosazapentacyclo[46.30.14.1412,74.061,65.0100,104]hexahectan-18-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C174H286N52O54S7/c1-14-86(7)136(223-171(277)137(87(8)15-2)222-168(274)134(187)90(11)231)170(276)211-112(70-129(186)239)156(262)221-135(85(5)6)169(275)203-101(37-21-28-59-180)149(255)219-122-83-287-283-79-118-161(267)201-104(53-63-281-13)152(258)209-110(68-127(184)237)143(249)191-72-131(241)194-96(32-16-23-54-175)144(250)215-117-78-282-285-81-120(218-151(257)102(49-51-125(182)235)199-146(252)100(36-20-27-58-179)202-166(272)123-39-31-62-226(123)174(280)116(77-230)214-172(278)138(91(12)232)224-165(122)271)164(270)213-115(76-229)159(265)204-105(38-22-29-60-181)173(279)225-61-30-40-124(225)167(273)220-121(82-286-284-80-119(217-148(254)99(198-160(117)266)35-19-26-57-178)163(269)208-109(66-93-43-47-95(234)48-44-93)154(260)210-111(69-128(185)238)155(261)205-106(139(188)245)67-126(183)236)162(268)197-98(34-18-25-56-177)145(251)200-103(50-52-133(243)244)150(256)206-107(64-84(3)4)153(259)207-108(65-92-41-45-94(233)46-42-92)142(248)190-73-132(242)195-113(74-227)158(264)212-114(75-228)157(263)193-88(9)140(246)189-71-130(240)192-89(10)141(247)196-97(147(253)216-118)33-17-24-55-176/h41-48,84-91,96-124,134-138,227-234H,14-40,49-83,175-181,187H2,1-13H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,239)(H2,188,245)(H,189,246)(H,190,248)(H,191,249)(H,192,240)(H,193,263)(H,194,241)(H,195,242)(H,196,247)(H,197,268)(H,198,266)(H,199,252)(H,200,251)(H,201,267)(H,202,272)(H,203,275)(H,204,265)(H,205,261)(H,206,256)(H,207,259)(H,208,269)(H,209,258)(H,210,260)(H,211,276)(H,212,264)(H,213,270)(H,214,278)(H,215,250)(H,216,253)(H,217,254)(H,218,257)(H,219,255)(H,220,273)(H,221,262)(H,222,274)(H,223,277)(H,224,271)(H,243,244)/t86-,87-,88-,89-,90+,91+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,134-,135-,136-,137-,138-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKNZJLPBMOCKU-ZDGDVGGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C174H286N52O54S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4195 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85205-49-8
Record name Noxiustoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085205498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.